

Unraveling the Structure of Feigrisolide B: A Case of Structural Revision

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A Technical Guide for Researchers in Natural Product Chemistry and Drug Development

Executive Summary

Feigrisolide B, a heptalactone isolated from Streptomyces griseus, has garnered attention for its notable biological activities, including antibacterial, cytotoxic, and antiviral properties.[1][2] Initially reported in 2000, the structural elucidation of **Feigrisolide B** and its congener, Feigrisolide A, presented a complex challenge that ultimately culminated in a significant structural revision. This technical guide provides a comprehensive overview of the journey to determine the correct structure of **Feigrisolide B**, from its initial isolation and characterization to the pivotal total synthesis that led to its revised structure, now understood to be identical to (+)-homononactic acid. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the methodologies and logical frameworks employed in the structural elucidation of complex natural products.

Introduction

The quest to discover novel bioactive compounds from natural sources is a cornerstone of drug discovery. Actinomycetes, particularly of the genus Streptomyces, are prolific producers of a diverse array of secondary metabolites with therapeutic potential.[3] In 2000, a research group reported the isolation of four new lactones, Feigrisolides A, B, C, and D, from the fermentation broth of Streptomyces griseus.[2] **Feigrisolide B**, in particular, demonstrated promising biological activity. The initial structural assignment of **Feigrisolide B** was based on extensive







spectroscopic analysis. However, subsequent efforts in total synthesis revealed inconsistencies between the spectroscopic data of the synthesized compound and the natural product, necessitating a re-evaluation and ultimate revision of the proposed structure. This guide will detail this process, highlighting the critical interplay between spectroscopic analysis and synthetic chemistry in unequivocally determining the structure of a natural product.

Isolation and Initial Characterization Experimental Protocol: Isolation of Feigrisolides

The isolation of **Feigrisolide B** from the culture broth of Streptomyces griseus involved a multistep extraction and chromatographic purification process, as described by Tang et al. (2000). While the full detailed protocol from the original publication is not publicly available, a general workflow can be inferred from the abstract and related literature.











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